molecular formula C22H20N2O4S2 B2652938 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide CAS No. 941916-00-3

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2652938
CAS RN: 941916-00-3
M. Wt: 440.53
InChI Key: JDKJLYGYKFIGMT-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and evaluated for their biological activities . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of DMBT involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. DMBT has been found to inhibit the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. DMBT also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates various genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DMBT has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DMBT has also been found to possess anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in various disease conditions.

Advantages and Limitations for Lab Experiments

The advantages of using DMBT in lab experiments include its high potency, selectivity, and low toxicity. DMBT is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using DMBT in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on DMBT, including its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. DMBT can also be further modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, further studies can be conducted to investigate the potential synergistic effects of DMBT with other anticancer agents, which can enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of DMBT involves several steps, including the reaction of 3,5-dimethoxybenzyl chloride with thiazole-2-thiol, followed by the reaction of the resulting product with 2-bromo-4-fluorobenzofuran. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

DMBT has shown promising results in various scientific research applications, particularly in the field of cancer treatment. Studies have shown that DMBT can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMBT has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-26-17-7-14(8-18(10-17)27-2)11-29-12-16-13-30-22(23-16)24-21(25)20-9-15-5-3-4-6-19(15)28-20/h3-10,13H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJLYGYKFIGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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